molecular formula C19H17BrClN3O2 B2661227 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-bromo-2-chlorobenzamide CAS No. 1788843-95-7

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-bromo-2-chlorobenzamide

Cat. No.: B2661227
CAS No.: 1788843-95-7
M. Wt: 434.72
InChI Key: PAGBDHLTALZXJM-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-bromo-2-chlorobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzo[d]oxazole ring, a pyrrolidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-bromo-2-chlorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of automated synthesis equipment to scale up production.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-bromo-2-chlorobenzamide can be compared with other similar compounds, such as:

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds also contain a benzamide moiety and have been studied for their anti-inflammatory properties.

    N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: These derivatives have shown potential in various biological applications, including antimicrobial and anticancer activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClN3O2/c20-12-7-8-15(21)14(10-12)18(25)22-11-13-4-3-9-24(13)19-23-16-5-1-2-6-17(16)26-19/h1-2,5-8,10,13H,3-4,9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGBDHLTALZXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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